1,3-dimethyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Beschreibung
The core imidazo[2,1-f]purine scaffold allows for diverse substitutions at positions 7, 8, and 3, which influence receptor selectivity, metabolic stability, and therapeutic efficacy .
Eigenschaften
IUPAC Name |
2,4-dimethyl-6-(2-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-14-9-7-8-12-16(14)27-17(15-10-5-4-6-11-15)13-26-18-19(23-21(26)27)24(2)22(29)25(3)20(18)28/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLJGMRBDRFRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
The mechanism of action of imidazole-based compounds can vary greatly depending on their specific structure and the functional groups they carry. Some imidazole derivatives have been found to inhibit certain enzymes, interact with cell receptors, or interfere with DNA synthesis .
The pharmacokinetics of imidazole-based compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability and the rate at which it is metabolized and excreted from the body .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of imidazole-based compounds .
Biologische Aktivität
1,3-Dimethyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound within the imidazopurine class that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis
The compound can be synthesized through various methods involving the reaction of substituted purines with appropriate aryl groups. For instance, a typical synthetic route involves the condensation of 1-methyl-2-(o-tolyl)-1H-imidazole with suitable reagents under controlled conditions to yield the desired product.
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit significant antidepressant and anxiolytic effects. A study evaluated several derivatives for their serotonin receptor affinity and phosphodiesterase inhibition. Notably, compounds demonstrated selective binding to serotonin receptors (5-HT1A and 5-HT7), which are critical in mood regulation . The compound's efficacy was highlighted in pharmacological tests where it exhibited greater antianxiety effects than diazepam at specific dosages (e.g., 2.5 mg/kg) in animal models .
The mechanism of action primarily involves modulation of serotonin pathways and inhibition of phosphodiesterases (PDE4B and PDE10A). These interactions suggest that the compound may enhance serotonergic neurotransmission while concurrently modulating cyclic nucleotide levels within neuronal cells .
Study 1: Serotonin Receptor Binding
In a comparative study on various imidazo[2,1-f]purine derivatives, the compound showed a strong affinity for serotonin receptors. The binding affinities were measured using radiolabeled ligands in vitro. The results indicated that the compound could serve as a lead for developing antidepressant medications targeting specific serotonin subtypes .
Study 2: In Vivo Efficacy
In vivo studies utilizing the forced swim test (FST) demonstrated that the compound significantly reduced immobility time in rodents, indicating potential antidepressant activity. The results were compared with established antidepressants, reinforcing the compound's therapeutic potential in treating depressive disorders .
Data Table: Biological Activity Summary
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 1,3-dimethyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be contextualized by comparing it to structurally related derivatives. Key compounds include piperazinylalkyl-substituted analogs, fluorinated/trifluoromethylphenyl derivatives, and other substituted purine-diones.
Table 1: Structural and Pharmacological Comparison
*Values approximate. Abbreviations: HLM = human liver microsomes; FST = forced swim test; NSCLC = non-small cell lung cancer.
Key Research Findings
Substituent Effects on Receptor Affinity :
- Fluorophenyl (AZ-853) and trifluoromethylphenyl (AZ-861) substitutions at position 8 enhance 5-HT1A receptor affinity (Ki = 0.6 vs. 0.2 nM) .
- Piperazinylalkyl chains (e.g., 4-(4-phenylpiperazinyl)butyl) improve brain penetration and antidepressant efficacy in FST .
Metabolic Stability and Safety :
- AZ-853 and AZ-861 show moderate metabolic stability in HLM models but differ in side effects: AZ-853 causes weight gain and hypotension, while AZ-861 disrupts lipid metabolism .
- Fluorinated derivatives (e.g., 3i) exhibit lower anticholinergic effects compared to tricyclic antidepressants (TCAs) .
Structural Analogues with Divergent Targets: Compound 5 (isoquinolinyl-substituted) demonstrates dual 5-HT1A/D2 receptor activity and PDE10A inhibition, suggesting utility in neurodegenerative disorders . CB11, a PPARγ agonist, diverges from serotonin modulation but retains the imidazo[2,1-f]purine core for anticancer applications .
Table 2: Physicochemical Properties
‡Calculated using ChemDraw or analogous tools.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
